molecular formula C14H20N2O2Si B8031048 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole

1-(tert-butyldimethylsilyl)-5-nitro-1H-indole

Cat. No.: B8031048
M. Wt: 276.41 g/mol
InChI Key: ITJPTIAVXQJGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indole ring, which also contains a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole typically involves the protection of the indole nitrogen with a TBDMS group followed by nitration at the 5-position. The general synthetic route can be summarized as follows:

    Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Nitration: The protected indole is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole depends on its specific applicationThe nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole is unique due to the presence of both the TBDMS protecting group and the nitro group. This combination allows for selective reactions at the indole nitrogen and the 5-position, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl-dimethyl-(5-nitroindol-1-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2Si/c1-14(2,3)19(4,5)15-9-8-11-10-12(16(17)18)6-7-13(11)15/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJPTIAVXQJGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.